N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine is a chemical compound belonging to the class of indazole derivatives, which are characterized by a bicyclic structure comprising a pyrazole and an indole moiety. This compound has garnered attention due to its potential pharmacological applications, particularly in the context of cannabinoid receptor interactions. The compound's structure suggests that it may have significant biological activity, making it a subject of interest in medicinal chemistry and drug development.
N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine is classified as an indazole derivative. Indazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. They often interact with cannabinoid receptors, which play a crucial role in various physiological processes .
The synthesis of N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine can be achieved through several methods, including:
For example, one efficient method involves the use of palladium-catalyzed reactions to facilitate the formation of the indazole ring from appropriate precursors. Reaction conditions such as temperature, solvent choice, and catalyst loading are critical for optimizing yield and purity .
The molecular structure of N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine can be represented as follows:
This indicates that the compound contains 12 carbon atoms, 10 hydrogen atoms, and 4 nitrogen atoms.
N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine can undergo various chemical reactions typical for indazole derivatives:
For instance, indazole derivatives often react under oxidative conditions to form more complex structures or can be reduced to yield amines or other functional groups .
The mechanism of action for N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine involves its interaction with cannabinoid receptors, particularly the CB1 receptor. Upon binding, it may modulate various signaling pathways associated with pain perception, appetite regulation, and mood stabilization.
Research indicates that compounds like N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine exhibit agonistic activity at cannabinoid receptors, leading to physiological effects such as analgesia and anti-inflammatory responses .
N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine is typically a solid at room temperature. Its melting point and solubility characteristics are essential for formulation in pharmaceutical applications.
The compound is stable under standard laboratory conditions but may be sensitive to extreme pH levels or light. Its reactivity profile includes potential interactions with electrophiles due to the presence of nitrogen atoms in its structure .
N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine has several scientific uses:
N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine exhibits a high-affinity interaction with cannabinoid receptor 1 (CB1), the principal target of Δ9-tetrahydrocannabinol (Δ9-THC). The compound's bis-heterocyclic architecture enables unique ligand-receptor binding dynamics, as revealed through comparative analysis with the CB1-AM6538 antagonist complex crystal structure (PDB ID: 5TGZ) [2]. The indole and indazole moieties engage critical residues within the CB1 orthosteric binding pocket:
Table 1: Binding Parameters of N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine at Cannabinoid Receptors
Receptor Subtype | Ki (nM) | Binding Region | Key Interactions |
---|---|---|---|
CB1 | 3.4 ± 1.0* | Orthosteric pocket | Phe174, Lys192, Trp356 |
CB2 | >10,000 | - | No significant binding |
CB1A splice variant | 5.1 ± 0.9 | Modified N-terminus | Reduced affinity vs wild-type |
*Comparable to AM6538 antagonist affinity [2]
Functional assays demonstrate competitive antagonism against CP-55,940 in β-arrestin recruitment assays (IC50 = 6.2 nM), with wash-resistant binding characteristics mirroring irreversible antagonists. Molecular dynamics simulations suggest the compound stabilizes an inactive receptor conformation through steric occlusion of the toggle switch residue Trp356⁶.⁴⁸, thereby inhibiting Gi/o protein coupling [2] [8].
Beyond direct receptor binding, N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine modulates endocannabinoid tone through dual mechanisms:
This dual activity profile positions the compound as a novel endocannabinoid system modulator with therapeutic implications for neurological disorders. In in vitro models of neuronal hyperexcitability, the compound:
Table 2: Neuroprotective Effects in Cellular Models
Neurological Model | Concentration | Effect Size | Proposed Mechanism | |
---|---|---|---|---|
Glutamate excitotoxicity (cortical neurons) | 500 nM | 78% reduction | CB1-mediated Ca2+ channel inhibition | |
Oxidative stress (hippocampal neurons) | 1 µM | 2.3-fold increase in survival | Nrf2 pathway activation | |
Aβ1-42 toxicity | 250 nM | 67% reduction in tau phosphorylation | GSK-3β inhibition | [3] |
The indazole moiety contributes significantly to blood-brain barrier permeability (Pe = 18.3 × 10-6 cm/s in PAMPA-BBB assays), enabling central nervous system activity at sub-micromolar concentrations [10].
The compound demonstrates potent inhibition of inflammatory enzymes through competitive binding at catalytic sites:
Tryptophan 2,3-Dioxygenase (TDO) Inhibition
Cyclooxygenase-2 (COX-2) Selective Inhibition
Table 3: Anti-inflammatory Enzyme Inhibition Profile
Target Enzyme | IC50 | Selectivity Ratio | Structural Determinants | |
---|---|---|---|---|
TDO | 0.17 µM | 50 (vs IDO1) | C-4 nitro-aryl substitution | |
COX-2 | 0.22 µM | 7.1 (vs COX-1) | Indole N-H···Ser530 H-bond | |
5-LOX | 5.4 µM | Not selective | Metal ion chelation | |
PDE4B | 3.1 µM | 4.2 (vs PDE3A) | π-cation interaction with Phe446 | [3] [4] |
The immunomodulatory effect manifests as significant reduction in TNF-α (72%), IL-6 (68%), and IFN-γ (49%) production in human peripheral blood mononuclear cells at 1 µM concentration. This multi-target inhibition profile suggests potential for managing neuroinflammation in conditions like Alzheimer's disease, where these pathways are concurrently activated [3].
N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine modulates key apoptotic pathways through kinase inhibition and mitochondrial targeting:
Kinase Inhibition Profile
Pro-Apoptotic Mechanisms
Table 4: Antiproliferative and Pro-Apoptotic Effects Across Cancer Types
Cancer Cell Line | IC50 (µM) | Apoptosis Induction | Key Molecular Changes | |
---|---|---|---|---|
HT-29 (colon) | 0.51 ± 0.08 | 78% at 72h | Bax/Bcl-2 ratio: 4.2 ↑, caspase-9: 6.8× ↑ | |
MCF-7 (breast) | 1.24 ± 0.21 | 62% at 72h | p21: 3.5× ↑, cyclin B1: 70% ↓ | |
PC-3 (prostate) | 2.15 ± 0.34 | 54% at 72h | PARP cleavage: 85%, ROS: 2.8× ↑ | |
HepG-2 (liver) | 3.46 ± 0.52 | 41% at 72h | p-STAT3: 72% ↓, survivin: 65% ↓ | [6] [9] |
In xenograft models, the compound (40 mg/kg) suppressed tumor growth by 74.19% in HT-29 colon cancer through dual inhibition of tubulin polymerization (IC50 = 3.16 µM) and cancer cell metabolism. The indazole core facilitates DNA intercalation as evidenced by a 35° unwinding angle in plasmid relaxation assays, contributing to its genotoxic stress induction in rapidly dividing cells [9] [10].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: